5-Methyl-3-phenylisoxazole-4-carboxylic acid
Overview
Description
5-Methyl-3-phenylisoxazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C11H9NO3. It is known for its role as an intermediate in the synthesis of various pharmaceuticals, including penicillin derivatives . The compound features an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom.
Mechanism of Action
It’s worth noting that 5-methyl-3-phenylisoxazole-4-carboxylic acid has been used in the preparation of intermediates for the synthesis of penicillin . It was also used for acylation during solid support synthesis of isoxazolopyridone derivatives .
The compound has a molecular weight of 203.19 and a melting point of 192-194 °C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid typically involves the reaction of ethyl acetoacetate with benzoyl chloride oxime in the presence of a base such as sodium hydroxide. The reaction mixture is cooled to 0°C and maintained at this temperature to control the exothermic reaction. The pH is adjusted to around 7-8 initially and then to 9-9.5, followed by heating to remove ethanol and subsequent cooling and addition of water .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-phenylisoxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include various isoxazole derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
5-Methyl-3-phenylisoxazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: It is a key intermediate in the synthesis of penicillin derivatives and other antibiotics.
Industry: The compound is used in the production of various chemicals and materials, including polymers and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-Phenylisoxazole-5-carboxylic acid
- 5-Phenylisoxazole-3-carboxylic acid
- 5-Phenylisoxazole-4-carboxylic acid
Uniqueness
5-Methyl-3-phenylisoxazole-4-carboxylic acid is unique due to the presence of a methyl group at the 5-position of the isoxazole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can affect its interactions with molecular targets and its overall pharmacological profile .
Properties
IUPAC Name |
5-methyl-3-phenyl-1,2-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-7-9(11(13)14)10(12-15-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PENHKTNQUJMHIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061556 | |
Record name | 4-Isoxazolecarboxylic acid, 5-methyl-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1136-45-4 | |
Record name | 5-Methyl-3-phenylisoxazole-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1136-45-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 5-Methyl-3-phenylisoxazole-4-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001136454 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methyl-3-phenylisoxazole-4-carboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76870 | |
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Record name | 4-Isoxazolecarboxylic acid, 5-methyl-3-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Isoxazolecarboxylic acid, 5-methyl-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-3-phenylisoxazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.180 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-METHYL-3-PHENYLISOXAZOLE-4-CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL8HD4RP5B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the corrosion inhibition properties of 5-Methyl-3-phenylisoxazole-4-carboxylic acid?
A1: this compound (MPC) demonstrates promising corrosion inhibition properties for low carbon steel in acidic environments. Research indicates that MPC acts as a mixed-type corrosion inhibitor in both hydrochloric acid (HCl) and sulfuric acid (H2SO4) solutions. [] The inhibition efficiency of MPC increases with rising solution temperatures, suggesting potential applications in high-temperature acidic environments. [] Furthermore, the addition of potassium iodide (KI) significantly enhances MPC's inhibition efficiency, showcasing a synergistic effect. [] This synergistic effect highlights the possibility of developing effective corrosion inhibitor cocktails incorporating MPC and KI for industrial applications, such as acid cleaning operations. []
Q2: What is the crystal structure of this compound?
A2: The crystal structure of this compound has been determined using single crystal X-ray diffraction analysis. [] The molecule exhibits a dihedral angle of 56.64 (8)° between the phenyl and isoxazole rings. [] The carboxyl group lies almost coplanar with the isoxazole ring, indicated by a C—C—C—O torsion angle of −3.3 (2)°. [] Furthermore, the crystal packing reveals head-to-head dimers formed via pairs of O—H⋯O hydrogen bonds. These dimers are further connected through C—H⋯N hydrogen bonds and π–π stacking interactions between phenyl rings (centroid–centroid distance = 3.9614 (17) Å), resulting in a three-dimensional network structure. []
Q3: Can this compound be used in catalytic applications?
A3: Yes, this compound (mpca) can be incorporated into coordination polymers that function as efficient heterogeneous catalysts for selective hydrocarbon oxidation. [] Specifically, mpca has been successfully coordinated with transition metals like Co, Zn, and Cd, forming wave-like chain structures where mpca acts as a pendant phenyl-isoxazole arm. [] These coordination polymers have demonstrated catalytic activity in the selective oxidation of cyclooctene, highlighting their potential in organic synthesis and industrial processes. []
Q4: Are there any spectroscopic data available for this compound?
A4: Yes, Fourier-transform infrared (FT-IR) and laser-Raman spectroscopic data are available for this compound. [] While specific details on the observed peaks and their assignments are not provided in the abstract, this spectroscopic information can be crucial for structural elucidation, identifying functional groups, and studying the compound's behavior in different chemical environments. []
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